Coloristic Differentiation: Red vs. Orange
When diazotized 2-chloro-4-nitraniline is coupled with N-β-cyanoethyl-2-methoxy-5-phenoxyaniline, the resulting azo disperse dye produces red tints on polyester fibers with excellent fastness to light and sublimation [1]. Replacing the coupling component with N-β-cyanoethyl-3-phenoxyaniline under identical coupling conditions yields an orange dye [1]. Furthermore, using 2-cyano-4-nitraniline as the diazo component with the same 2-methoxy-5-phenoxyaniline derivative produces ruby shades [1].
| Evidence Dimension | Resultant dye shade on polyester fiber |
|---|---|
| Target Compound Data | Red (with 2-chloro-4-nitraniline diazo) or Ruby (with 2-cyano-4-nitraniline diazo) |
| Comparator Or Baseline | Orange (3-phenoxyaniline analog with 2-chloro-4-nitraniline diazo) |
| Quantified Difference | Qualitative shade shift from orange to red/ruby |
| Conditions | Diazotization and coupling in acetic acid medium; dyeing of polyester fibers as per US3547571A |
Why This Matters
For textile chemists and dye manufacturers, the specific substitution pattern of 2-methoxy-5-phenoxyaniline enables access to a distinct red-to-ruby color palette not achievable with the 3-phenoxyaniline isomer, directly impacting product portfolio differentiation and color matching capabilities.
- [1] US Patent US3547571A. Linear polyester fiber dyed with water-insoluble azo dyestuffs. Examples 1-3. View Source
